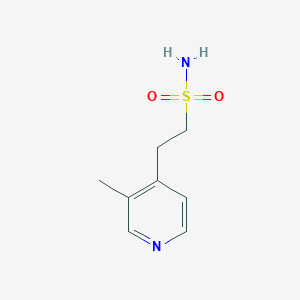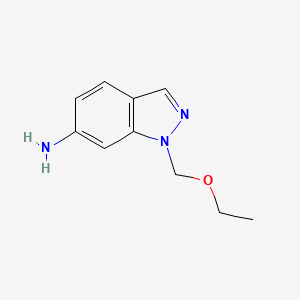
2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine is a chemical compound with the molecular formula C10H12F3NO It is characterized by the presence of trifluoromethyl, methoxy, and methyl groups attached to an ethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with trifluoroacetic acid and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the product.
Catalysts: Catalysts such as palladium or platinum may be used to enhance the reaction rate.
Solvents: Common solvents used in the reaction include methanol, ethanol, or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may involve additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogens, such as chlorine or bromine, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy and methyl groups contribute to its binding affinity and specificity for certain receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-amine
- 2,2,2-Trifluoro-1-(4-methylphenyl)ethan-1-amine
- 2,2,2-Trifluoro-1-(4-methoxy-2-fluorophenyl)ethan-1-amine
Uniqueness
2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine is unique due to the specific combination of trifluoromethyl, methoxy, and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H12F3NO |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H12F3NO/c1-6-5-7(15-2)3-4-8(6)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3 |
Clé InChI |
FMWJMMCPRYGRIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B13064971.png)
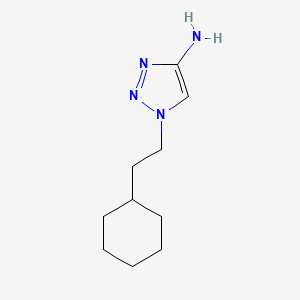
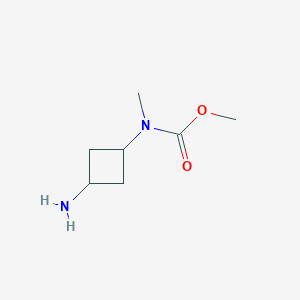
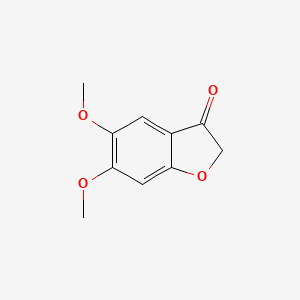
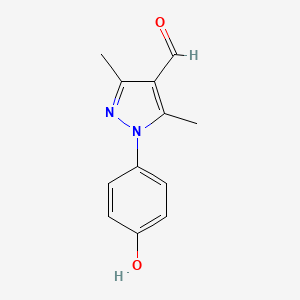

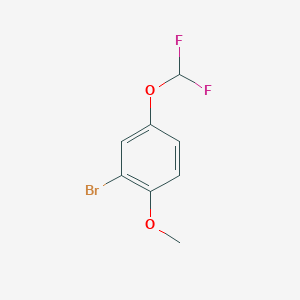
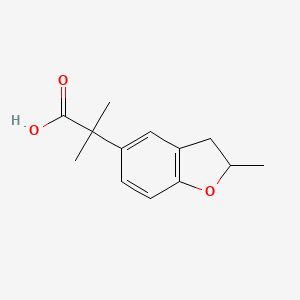
![2-chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B13065013.png)
![4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13065017.png)

